2-(3-Methyl-3-butenyl)benzoic acid
CAS No.: 732249-06-8
Cat. No.: VC2280607
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732249-06-8 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-(3-methylbut-3-enyl)benzoic acid |
| Standard InChI | InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) |
| Standard InChI Key | ADJFZQOJOUUEIW-UHFFFAOYSA-N |
| SMILES | CC(=C)CCC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CC(=C)CCC1=CC=CC=C1C(=O)O |
Introduction
2-(3-Methyl-3-butenyl)benzoic acid is an organic compound belonging to the class of benzoic acid derivatives. It features a benzene ring substituted with a carboxylic acid group and a 3-methyl-3-butenyl side chain. The molecular formula of this compound is C12H14O2, with a molecular weight of 190.24 g/mol . Its systematic name, according to IUPAC nomenclature, is 2-(3-methylbut-3-enyl)benzoic acid.
Synthesis Methods
The synthesis of 2-(3-Methyl-3-butenyl)benzoic acid primarily involves the Friedel-Crafts alkylation reaction. This method uses benzoic acid and 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to enhance yield and purity.
Another emerging method for synthesizing this compound is the use of continuous flow reactors, which offer advantages in terms of consistent quality and yield, particularly for industrial-scale production.
Biological Activities and Applications
Research on 2-(3-Methyl-3-butenyl)benzoic acid highlights its potential biological activities, including antifungal and insecticidal properties. These properties suggest its utility in agricultural and pharmaceutical applications.
Stability and Handling
This compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. Proper handling and storage are essential to maintain its integrity.
Suppliers and Availability
2-(3-Methyl-3-butenyl)benzoic acid is available from several suppliers globally, including companies like Matrix Scientific and Rieke Metals, offering it in various quantities with purity levels typically around 97% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume